molecular formula C13H19NO B8632590 3-((Cyclohexylamino)methyl)phenol

3-((Cyclohexylamino)methyl)phenol

Cat. No. B8632590
M. Wt: 205.30 g/mol
InChI Key: XNCKREKYUMQAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((Cyclohexylamino)methyl)phenol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
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properties

Product Name

3-((Cyclohexylamino)methyl)phenol

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(cyclohexylamino)methyl]phenol

InChI

InChI=1S/C13H19NO/c15-13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h4-5,8-9,12,14-15H,1-3,6-7,10H2

InChI Key

XNCKREKYUMQAIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon atmosphere, BBr3 (9.1 mL of 1M solution in CH2Cl2 9.1 mmol) was slowly added at 0° C. to a solution of N-(3-methoxybenzyl)-cyclohexylamine in CH2Cl2 (40 mL). After stirring 3 h at room temperature, the reaction mixture was quenched with saturated sodium bicarbonate and extracted with ethyl acetate. The organic phase was washed with brine, dried over magnesium sulfate, filtered, and evaporated to provide 314 mg of cyclohexylamine 22 (50% yield) which was used without further purification. 1H NMR (300 MHz, acetone-d6) δ 1.12-1.31 (m, 5H), 1.59 (m, 1H), 1.73 (m, 2H), 1.92 (m, 2H), 2.53 (m, 1H), 3.77 (s, 2H), 6.70 (dd, J=1.9 and 8.9 Hz, 1H), 6.84 (d, J=7.4 Hz, 1H), 6.91 (s, 1H), 7.12 (t, J=7.8 Hz, 1H) ppm. N-(3-hydroxybenzyl)-piperidine 22b was obtained using the same procedure (25% overall yield). 1H NMR (300 MHz, acetone-d6) δ 1.50-2.30 (m, 6H), 2.80-3.50 (m, 4H), 4.18 (s, 2H), 6.94 (m, 1H), 7.24 (m, 2H), 7.34 (s, 1H), 8.91 (br s, 1H), 11.24 (br s, 1H) ppm.
Name
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
50%

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